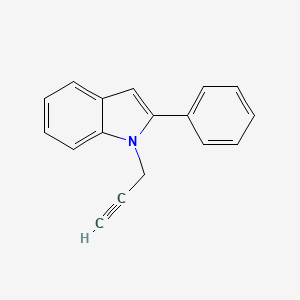

2-phenyl-1-(prop-2-yn-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-prop-2-ynylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-12-18-16-11-7-6-10-15(16)13-17(18)14-8-4-3-5-9-14/h1,3-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBXSMJKFLTLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Indole and Its Structural Analogues

Direct N-Propargylation Strategies

Direct N-propargylation involves the introduction of the prop-2-yn-1-yl group onto the nitrogen atom of the 2-phenylindole (B188600) nucleus. This is a common and straightforward method for synthesizing N-alkynyl heterocycles.

A primary method for the N-propargylation of 2-phenylindole involves its reaction with a propargyl halide, such as propargyl bromide, in the presence of a base. nih.gov The reaction proceeds via the deprotonation of the indole (B1671886) nitrogen by the base to form a nucleophilic indolide anion, which then attacks the electrophilic carbon of the propargyl halide in a nucleophilic substitution reaction.

Commonly used bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The reaction of 2-phenylindole with NaH, followed by the addition of propargyl bromide, leads to the formation of 2-phenyl-1-(prop-2-yn-1-yl)-1H-indole. nih.gov However, this method can sometimes lead to the formation of 1,3-disubstituted indole derivatives as side products. nih.gov A similar propargylation reaction using NaH and propargyl bromide in DMF has been successfully applied to 1H-indole-2-carbonitrile, yielding the desired N-propargylated product. nih.gov

Table 1: Conditions for N-Alkylation of 2-Phenylindole

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|

Data compiled from research findings. nih.gov

Phase-transfer catalysis (PTC) offers an alternative and efficient method for the N-alkylation of indoles, including those bearing carboxylate groups. This technique is particularly useful when the reactants are soluble in different, immiscible phases, such as an aqueous phase containing the base and an organic phase containing the indole substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) or other basic anion from the aqueous phase to the organic phase to deprotonate the indole.

A kinetic study on the propargylation of indole using aqueous sodium hydroxide demonstrated the potential of a dual-site phase-transfer catalyst, N,N'-dihexyl-4,4'-bipyridinium dibromide. ajgreenchem.com The efficiency of this new catalyst was compared with single-site phase-transfer catalysts, highlighting its potential for enhancing reaction rates. ajgreenchem.com While this study focused on the parent indole, the principles are applicable to substituted indoles like 2-phenylindole derivatives. The introduction of an electron-withdrawing group, such as a carboxylate, at the C2 position can increase the acidity of the N-H bond, which can help to prevent competitive reactions at the C3 position. researchgate.net

Construction of the 2-Phenylindole Core Preceding N-Propargylation

An alternative strategy involves synthesizing the 2-phenylindole core first, followed by the N-propargylation step as described above. Several powerful methods exist for constructing the 2-phenylindole skeleton.

A highly effective one-pot, two-step method for synthesizing a variety of 2-phenylindole derivatives involves a Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.gov This process starts with commercially available 2-iodoanilines and various terminal alkynes, such as phenylacetylene (B144264). nih.govnih.gov

The first step is a palladium-copper-catalyzed Sonogashira cross-coupling reaction between the 2-iodoaniline (B362364) and the terminal alkyne. nih.govmdpi.com This reaction forms a 2-alkynyl-aniline intermediate. In the second step, a strong base like sodium hydroxide is used to promote an intramolecular cycloaddition (heteroannulation), which forms the indole ring. nih.gov This method shows good functional group compatibility and allows for the synthesis of a diverse library of 2-phenylindoles. nih.gov

Table 2: Synthesis of 2-Phenylindole Derivatives via Sonogashira Coupling and Cycloaddition

| 2-Iodoaniline Derivative | Terminal Alkyne | Catalyst System | Base | Final Product | Yield |

|---|---|---|---|---|---|

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NHEt₂, NaOH | 2-Phenyl-1H-indole | 95% |

| 4-Methyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NHEt₂, NaOH | 5-Methyl-2-phenyl-1H-indole | 94% |

| 4-Nitro-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NHEt₂, NaOH | 5-Nitro-2-phenyl-1H-indole | 80% |

Table adapted from data presented in scientific literature. nih.gov

Beyond the Sonogashira reaction, other cross-coupling methods are pivotal in synthesizing the 2-phenylindole core. acs.org The Suzuki reaction, for instance, is a powerful tool for forming the C2-phenyl bond. This can be achieved by coupling a 2-haloindole with phenylboronic acid or, conversely, coupling a 2-indolylboronic acid derivative with a halobenzene.

Classical methods for indole synthesis also provide access to the 2-phenylindole core. The Fischer indole synthesis is a widely used method that involves the reaction of phenylhydrazine (B124118) with acetophenone (B1666503) under acidic conditions, which cyclizes to form 2-phenylindole. researchgate.netresearchgate.netijnrd.org Other established routes include the Madelung and Gassman indole syntheses. acs.org These methods provide the foundational 2-phenyl-1H-indole structure, which can then be subjected to N-propargylation.

Multi-Component Reaction Approaches to Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, have emerged as powerful tools for rapidly building molecular complexity. arkat-usa.org Several MCRs can be employed to generate highly substituted indole scaffolds.

One advanced strategy is a high-order multicomponent reaction that combines an Ugi-azide reaction with a subsequent Pd/Cu-catalyzed heteroannulation in a cascade sequence. nih.gov This approach allows for the creation of six new bonds in a single operationally simple protocol, leading to highly substituted 2-substituted indoles. nih.gov Another example involves a palladium-copper-catalyzed three-component assembly of propargyl halides, aryl halides, and secondary amines to yield complex indole derivatives. acs.org A one-pot coupling of (trimethylsilyl)acetylene with iodoarenes, followed by treatment with K₂CO₃ and subsequent coupling with o-iodoanilides, also provides a pathway to 2,3-disubstituted indoles. acs.org These MCRs can produce complex indole cores that could potentially be N-propargylated in a subsequent step, provided the indole nitrogen remains available for functionalization.

Derivatives with Specific Substituents at the Indole-2-position

The synthesis of derivatives of this compound with specific substituents at the 2-position of the indole ring can be achieved by employing appropriately substituted starting materials in established indole syntheses. The Fischer indole synthesis is a classic and versatile method for this purpose. researchgate.netresearchgate.net

This method involves the reaction of a substituted phenylhydrazine with a substituted acetophenone in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, to form the corresponding 2-arylindole. researchgate.netchemicalbook.com By selecting different substituted acetophenones, a variety of functional groups can be introduced onto the phenyl ring at the 2-position of the indole.

Scheme 2: Fischer Indole Synthesis of 2-Phenylindole Derivatives

Phenylhydrazine reacts with substituted acetophenones to yield 2-aryl-1H-indoles.

| Entry | Phenylhydrazine | Acetophenone Derivative | 2-Aryl-1H-indole Product |

| 1 | Phenylhydrazine | Acetophenone | 2-Phenyl-1H-indole |

| 2 | Phenylhydrazine | 4'-Methylacetophenone | 2-(p-Tolyl)-1H-indole |

| 3 | Phenylhydrazine | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1H-indole |

| 4 | Phenylhydrazine | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-1H-indole |

| 5 | 4-Methoxyphenylhydrazine | Acetophenone | 5-Methoxy-2-phenyl-1H-indole |

This table illustrates the versatility of the Fischer indole synthesis in generating derivatives with substituents on the 2-phenyl ring and the indole core.

Once the desired 2-aryl-1H-indole is synthesized, the propargyl group can be introduced at the N-1 position. The N-alkylation of 2-phenylindole with propargyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) yields this compound. nih.gov However, it has been reported that this reaction can produce a lower yield of the desired product due to the formation of the 1,3-disubstituted indole derivative as a byproduct. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Indole

Cycloaddition Reactions Involving the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional group for cycloaddition reactions, allowing for the construction of various ring systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient click chemistry reaction used to form 1,4-disubstituted 1,2,3-triazoles. at.ua The propargyl group on the indole (B1671886) nitrogen makes 2-phenyl-1-(prop-2-yn-1-yl)-1H-indole an ideal substrate for this transformation. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. nih.govnih.gov

The reactivity of the alkyne can be influenced by adjacent functional groups; for instance, propargyl alcohol has shown approximately 2.6 times higher reactivity than 5-hexyn-1-ol (B123273) in CuAAC reactions under specific conditions. at.ua The reaction proceeds efficiently and is often used in bioconjugation and materials science due to its reliability and orthogonality. at.ua For this compound, this reaction provides a straightforward method to append a wide variety of functional groups (carried by the azide component) via a stable triazole linker. acs.org

Table 1: Typical Conditions for CuAAC Reaction with Propargyl Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuSO₄ (premixed with a ligand) | nih.govnih.gov |

| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | nih.gov |

| Reducing Agent | Sodium Ascorbate | nih.govnih.gov |

| Solvent | Aqueous buffer, DMF | at.uaacs.org |

| Temperature | Room Temperature | acs.org |

| Reactants | Propargyl-functionalized substrate, Organic Azide | at.uaacs.org |

Transition-Metal Catalyzed [X+Y] Cycloadditions (e.g., Palladium- or Rhodium-Catalyzed)

Beyond CuAAC, the propargyl group of this compound can participate in various cycloaddition reactions catalyzed by other transition metals, such as rhodium and palladium.

Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate the dimerization of N-protected propargylic amines in a head-to-tail fashion to produce functionalized gem-enynes. researchgate.net For instance, catalysts like [Rh(COD)Cl]₂/dppf have proven effective for this transformation. researchgate.net Furthermore, rhodium(III) catalysts can enable [4+3] annulation reactions where propargyl alcohols act as a three-carbon (C3) coupling partner, leading to the formation of seven-membered heterocyclic rings. diva-portal.org While not a direct cycloaddition of the alkyne, rhodium catalysts also promote oxidative annulation of the 2-phenyl-1H-indole core with alkynes, suggesting a rich reactivity landscape for the parent scaffold. acs.org

Palladium-Catalyzed Reactions: Palladium catalysis offers diverse pathways for the reactivity of propargyl groups. The formation of propargyl/allenyl palladium intermediates is a key step, though their complex interconversion pathways can present challenges in controlling reaction outcomes. These intermediates can be trapped by various nucleophiles. Palladium-catalyzed reactions such as the cyclization amination of propargylamines with 1,3-dienes have been developed to yield substituted pyrrolidines. Mechanistic studies have shown that palladium and platinum catalysts can exhibit different selectivities in the cyclization of propargyl/allenyl systems, with palladium often favoring the formation of six-membered rings.

Table 2: Examples of Transition-Metal Catalyzed Reactions of Propargyl Systems

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| [Rh(COD)Cl]₂/dppf or Rh(PPh₃)₃Cl | Head-to-tail dimerization | gem-enyne | researchgate.net |

| Rh(III) complex | [4+3] Annulation | Fused seven-membered heterocycle | diva-portal.org |

| Palladium(0) complex | Cyclization Amination | Substituted pyrrolidine | |

| Platinum or Palladium complex | Intramolecular C-H Coupling | Tricyclic indole |

Nitrosoarene-Alkyne Cycloaddition Pathways

The thermal reaction between a nitrosoarene and a terminal alkyne offers a pathway to N-hydroxyindoles. This reaction is not a concerted cycloaddition but proceeds through a stepwise, diradical mechanism. acs.org The process is initiated by the rate-limiting formation of a bond between the nitrogen atom of the nitrosoarene and the terminal carbon of the alkyne, which generates a vinyl diradical intermediate. This intermediate subsequently cyclizes via C-C bond formation to yield the final product after tautomerization.

The reaction rate is influenced by substituents on both reactants. Electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne accelerate the reaction. acs.org The propargyl moiety of this compound can, in principle, undergo this transformation with a substituted nitrosoarene, which would involve the ortho-position of the 2-phenyl ring in the cyclization step, leading to complex polycyclic indole derivatives.

Intramolecular Cyclization and Annulation Reactions

The propargyl group, in conjunction with the indole nucleus, provides an ideal framework for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions are often promoted by transition metal catalysts, particularly gold.

Formation of Fused Pyrazinoindole Systems

The N-propargyl indole scaffold is a key precursor for the synthesis of fused pyrazinoindoles, a class of compounds with significant biological activity. Intramolecular cyclization strategies provide an efficient route to these systems. For example, N-propargyl indole derivatives, where the alkyne functionality has been further elaborated, can undergo cyclization to form pyrazolopyrazinoindoles. The reaction conditions and the substitution pattern on the alkyne determine the course of the cyclization. These annulation reactions are crucial for building the core structure of pyrazino[1,2-a]indoles and related heterocyclic frameworks.

Gold-Catalyzed Intramolecular Hydroaminations and Other Cyclizations

Gold catalysts are particularly effective in activating the alkyne of the propargyl group towards nucleophilic attack, facilitating a range of intramolecular cyclizations. For N-propargyl indole derivatives, gold-catalyzed cyclization is a powerful method for constructing fused ring systems.

The regioselectivity of the cyclization is highly dependent on the substitution of the alkyne.

6-exo-dig Cyclization: N-propargyl indoles bearing a terminal alkyne typically undergo a 6-exo-dig cyclization, where the nucleophile (an atom from a substituent at the indole 2-position) attacks the internal carbon of the alkyne. This pathway leads to the formation of a six-membered ring.

7-endo-dig Cyclization: In contrast, when the alkyne is substituted (an internal alkyne), the reaction pathway shifts to a 7-endo-dig cyclization. Here, the nucleophile attacks the terminal carbon of the alkyne, resulting in the exclusive formation of a seven-membered ring.

These gold-catalyzed intramolecular reactions represent an efficient strategy for synthesizing diverse indole-fused heterocycles, such as pyrazolodiazepinoindoles and pyrazolopyrazinoindoles, from appropriately substituted N-propargyl indole precursors. The mechanism generally involves the π-complexation of the gold catalyst with the alkyne moiety, followed by intramolecular nucleophilic addition.

Table 3: Regioselectivity in Gold-Catalyzed Cyclization of N-Propargyl Indole Derivatives

| Alkyne Type | Cyclization Mode | Product Ring Size | Reference |

|---|---|---|---|

| Terminal Alkyne | 6-exo-dig | Six-membered | |

| Internal Alkyne | 7-endo-dig | Seven-membered |

Palladium-Catalyzed Intramolecular Cyclizations and Cascade Reactions

Palladium catalysts are instrumental in promoting intramolecular cyclizations and cascade reactions of this compound, leading to the formation of complex polycyclic structures. mdpi.comrsc.org These reactions often proceed through the activation of the alkyne moiety by the palladium catalyst, followed by nucleophilic attack from the indole ring or other tethered functionalities.

One notable application involves the synthesis of 2-substituted-3-(1-alkenyl)indoles through a palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines. organic-chemistry.org This method highlights the versatility of palladium catalysis in constructing functionalized indoles. The reaction mechanism is thought to involve the formation of a palladium-hydride species, which then inserts into the alkyne, leading to the cyclized product. organic-chemistry.org

Cascade reactions, which involve a sequence of bond-forming events in a single operation, have also been effectively catalyzed by palladium. mdpi.commdpi.comrsc.org For instance, a palladium(II)-catalyzed cascade involving α,β-dehydrogenation, C(sp²)–H alkynylation, and cyclization has been reported for the synthesis of γ-alkylidene butenolides from aliphatic carboxylic acids and (bromoethynyl)triisopropylsilane. mdpi.com While not directly involving this compound, this demonstrates the potential of palladium catalysis for complex transformations initiated by C-H activation. mdpi.com

The table below summarizes representative examples of palladium-catalyzed reactions, showcasing the diversity of accessible structures.

| Catalyst | Reagents/Conditions | Product Type | Yield |

| Pd(OAc)₂ / P(n-Bu)₃ | 1,4-dioxane, heat | 2-substituted-3-(1-alkenyl)indoles | Good |

| Pd(II) catalyst | Ac-L-Ilu-OH ligand | Indole products | 61-66% |

| Pd(hfac)₂ | (S)-3,3′-F₂-BINOL (L8) or (S)-3,3′-CN₂-BINOL (L9) | Chiral heterocycles | Moderate to good |

Lewis Acid-Mediated Annulations (e.g., Zn(OTf)₂-mediated Hydroarylations)

Lewis acids, such as zinc triflate (Zn(OTf)₂), are effective mediators for intramolecular hydroarylations and annulations of N-propargylated indole derivatives. nih.govrsc.orgresearchgate.netnih.govresearchgate.net These reactions typically involve the activation of the alkyne by the Lewis acid, rendering it susceptible to nucleophilic attack by the electron-rich indole ring.

A notable example is the Zn(OTf)₂-mediated annulation of N-propargylated tetrahydrocarbolines, which can lead to a divergent synthesis of four distinct alkaloidal scaffolds. nih.govrsc.org The reaction outcome is highly dependent on the substituents on the substrate and the reaction conditions, allowing for programmable access to different molecular frameworks. nih.govrsc.org The mechanism is proposed to proceed through the kinetic formation of a spiroindole intermediate, which can then undergo further rearrangement to yield the thermodynamically favored product. nih.govrsc.org

The use of Zn(OTf)₂ in combination with t-BuOH has been shown to be particularly effective for mediating intramolecular hydroarylations under neutral conditions. nih.govrsc.orgresearchgate.net This system avoids the need for a Brønsted acid activator, and computational studies suggest that t-BuOH facilitates a protodezincation process. nih.govrsc.org

The following table provides examples of Lewis acid-mediated annulations.

| Lewis Acid | Solvent/Conditions | Product Type | Key Feature |

| Zn(OTf)₂ | t-BuOH, 60 °C | Azepino[4,5-b]indole | Divergent synthesis of alkaloidal scaffolds |

| Sc(OTf)₃ | Not specified | Cyclopenta[b]indoles | Friedel–Crafts-type allenylation/5-exo-annulation cascade |

| Zn(OTf)₂ | Toluene, 100 °C | Indoles, Benzofurans, Oxazoles | Cyclization of propargyl alcohols with anilines, phenols, and amides |

Base-Promoted Intramolecular Cyclizations

Base-promoted intramolecular cyclizations offer a transition-metal-free approach to the synthesis of various heterocyclic compounds from appropriately substituted precursors. researchgate.netnih.govrsc.org These reactions often proceed via the generation of a nucleophile, which then attacks an electrophilic center within the same molecule to effect ring closure.

For instance, a facile method for the synthesis of benzofurans has been developed through the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net This strategy has also been extended to the synthesis of benzothiophenes and indoles from the corresponding thio-ketones and imines. researchgate.net

Recently, a base-promoted approach for the synthesis of C2-substituted indoles and N-fused polycyclic indoles has been developed. nih.gov This method involves a 5-endo-dig cyclization of 2-alkynyl anilines, followed by either a 1,3'-acyl migration or a dearomatizing Michael addition process, leading to a range of N-H free indoles and 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffolds in good to excellent yields. nih.gov

Examples of base-promoted cyclizations are outlined in the table below.

| Base | Substrate Type | Product Type | Key Feature |

| Potassium t-butoxide | o-bromobenzylketones | Benzofurans | Transition-metal-free |

| Not specified | 2-alkynyl anilines | C2-substituted indoles, N-fused polycyclic indoles | 5-endo-dig cyclization followed by migration or addition |

| Cs₂CO₃ | 2-alkynyl phenols and tosylanilines | 2-substituted benzo[b]furans and indoles | Copper-catalyzed intramolecular cyclization |

Derivatization and Further Functionalization of the Indole Core

The this compound scaffold can be further functionalized at various positions on the indole ring, expanding its molecular diversity and potential applications.

Cross-Coupling Reactions at other Indole Positions (e.g., Sonogashira, Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents at different positions of the indole core. nih.govmdpi.comlibretexts.orgorganic-chemistry.orgnih.gov These reactions typically involve the coupling of a halogenated or triflated indole derivative with a suitable coupling partner, such as a terminal alkyne (Sonogashira), a boronic acid (Suzuki), an organotin reagent (Stille), or an alkene (Heck).

The Sonogashira coupling, for example, is widely used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction has been employed in the synthesis of various indole derivatives. nih.govmdpi.com Similarly, the Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and a halide or triflate, and it has been successfully applied to the functionalization of indoles. nih.govmdpi.comorganic-chemistry.orgnih.govresearchgate.net

The reactivity of different positions on the indole ring can be exploited to achieve selective functionalization. For instance, the C-3 position of the indole can be halogenated and subsequently used in cross-coupling reactions to introduce various substituents. nih.gov

The table below showcases the versatility of cross-coupling reactions on the indole core.

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkynes | Di-, tri-, and tetra-substituted indole-2-carbonitriles |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Pyrrole- and thiophene-boronic acids | 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles |

| Stille | Not specified | Organotin reagents | Variously substituted indoles |

| Heck | Not specified | Alkenes | Alkenylated indoles |

Reactions with Carbonyl Compounds and Amines

The indole nucleus, particularly at the C-3 position, can react with various electrophiles, including carbonyl compounds. researchgate.netmdpi.comuniv-ovidius.ro For example, 2-phenylindole (B188600) can react with β-aroylacrylic acid in dry benzene (B151609) to form a butanoic acid derivative. researchgate.net

Furthermore, the propargyl group at the N-1 position introduces a site for reactions involving amines. For instance, a Zn(OTf)₂-mediated A3 coupling of aldehydes, amines, and phenylacetylene (B144264) provides a solvent-free synthesis of propargylamines. organic-chemistry.org This reaction proceeds through the C-H activation of the alkyne, generating a reactive acetylide that undergoes nucleophilic addition to an in situ-formed iminium ion. organic-chemistry.org

| Reagent | Conditions | Product Type |

| β-Aroylacrylic acid | Dry benzene, reflux | 4-Oxo-2-(2-phenyl-1H-indole-3-yl) butanoic acid |

| Aldehydes, Amines | Zn(OTf)₂, solvent-free, 100 °C | Propargylamines |

Mechanistic Elucidation of Chemical Processes Involving 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Indole

Reaction Mechanism Studies of N-Propargylated Indole (B1671886) Derivatives

The propargyl group attached to the nitrogen of the indole ring is a key functional feature that dictates the reactivity of these molecules. Mechanistic studies have revealed a rich chemistry involving intermediates that can be strategically manipulated to form diverse products.

A pivotal aspect of the reactivity of N-propargylated indoles is the isomerization of the N-propargyl group to form an allene (B1206475). Computational studies have shown that in the presence of various amines, bulky amines tend to attack the central carbon of the allene intermediate. metu.edu.tr This pathway competes with the more common nucleophilic attack on other electrophilic centers within the molecule, such as a carbonyl carbon if present. metu.edu.tr The formation of this allenyl intermediate is a critical step that opens up unique reaction pathways for cyclization and addition reactions.

Metal catalysts play a crucial role in activating the propargyl group and directing the subsequent transformations. A variety of transition metals have been employed to catalyze reactions of N-propargylated indoles, each exhibiting distinct mechanistic pathways.

Palladium (Pd(0), Pd(II)) : Palladium catalysts are versatile for C-H activation and carbonylation reactions of indole derivatives. For instance, Pd(II) species can interact with the alkyne group, promoting intramolecular nucleophilic attack by the amino group to form an indolyl-palladium species. beilstein-journals.org This intermediate can then undergo CO insertion and reductive elimination. beilstein-journals.org In other systems, Pd(0) can undergo oxidative addition into aryl halides, followed by migratory insertion and C-H activation to form palladacycles that are key to the synthesis of indolines. nih.gov

Gold (Au(I), Au(III)) : Gold catalysts, particularly Au(I), are known for their ability to activate alkynes. In the context of N-propargyl indoles, gold catalysts can facilitate divergent cycloisomerizations. researchgate.net For example, the use of specific gold catalysts can lead to the formation of 9H-pyrrolo[1,2-a]indoles through a pathway that is distinct from reactions catalyzed by other metals like platinum. researchgate.net Gold carbene complexes can also be generated from C3-propargylated indoles, leading to tandem reactions.

Zinc (Zn(II)) : Zinc chloride is a classic Lewis acid used in Fischer indole synthesis, which can be used to prepare the 2-phenylindole (B188600) core structure. orgsyn.org It facilitates the intramolecular rearrangement and cyclization steps.

The choice of metal catalyst and its oxidation state is therefore a powerful tool for controlling the outcome of reactions involving N-propargylated indoles, allowing for chemodivergent synthesis of various heterocyclic scaffolds. researchgate.net

Proton transfer is a fundamental step in many reactions involving indole derivatives. The acidity of the N-H bond in the parent indole allows for deprotonation, generating an indole nitrogen anion that is a potent nucleophile. nih.gov This anion can then participate in nucleophilic substitution reactions. In the context of N-propargylated indoles, after the initial propargylation, the indole ring itself can act as a nucleophile in subsequent transformations.

Nucleophilic attack is central to the functionalization of the indole core. While electrophilic substitution is more common for the indole ring, nucleophilic substitution can occur, particularly at the 2-position, especially when the indole is activated. nii.ac.jpsemanticscholar.org In stepwise SNAr reactions involving indole nucleophiles, proton transfer can be a rate-limiting step. nih.gov The mechanism can be borderline between stepwise and concerted, and is often subject to general base catalysis. nih.gov

Regioselectivity and Stereoselectivity in Cyclization and Cycloaddition Reactions

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from N-propargylated indoles.

In cycloaddition reactions, the regioselectivity can be highly dependent on the nature of the reactants. For instance, in [4+2] cycloadditions involving indole arynes, the substitution pattern on the aryne and the diene can lead to remarkable regioselectivity. nih.gov Dipolar effects can induce regioselection when the polarization of the benzyne (B1209423) triple bond leads to an asynchronous electrophilic substitution character in the initial bond-forming step. nih.gov In [3+2] cycloaddition reactions, complete regioselectivity can often be achieved. mdpi.comresearchgate.net For example, the nickel-catalyzed reaction between N-substituted indoles and donor-acceptor cyclopropanes yields cyclopenta[b]indoles with complete regioselectivity. mdpi.com In some enzymatic reactions, a single amino acid residue in the active site can control the regioselectivity of cyclization, directing the reaction towards different alkaloid scaffolds. rsc.orgscispace.com

Stereoselectivity is also a key consideration. In Prins cyclizations, the geometry of the alkene dictates the configuration of the product, with E-alkenes generally leading to equatorial substituents and Z-alkenes to axial substituents. nih.gov The stereochemical outcome is often consistent with a cyclization proceeding through a chair-like transition state. nih.gov In dearomative (4+3) cycloaddition reactions of 3-alkenylindoles, the cycloadducts are often formed with high diastereoselectivity. uchicago.edu

Kinetic and Isotopic Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state structure. nih.gov In reactions involving proton transfer, a primary KIE can indicate whether this step is rate-limiting. ic.ac.uk For example, in the base-catalyzed enolization of indolin-2-ones, the primary KIE shows a trend of increasing as the transition state becomes later. ic.ac.uk

Solvent isotope effects (SIEs) can also provide mechanistic insights. mdpi.com An inverse solvent kinetic isotope effect, where the reaction is faster in D₂O than in H₂O, can suggest a pre-equilibrium step involving the solvent prior to the rate-limiting step. mdpi.com

Kinetic studies of the nitrosation of 3-substituted indoles have shown that the reaction rates are almost insensitive to medium acidity and are not catalyzed by typical nitrosation catalysts. rsc.org This suggests a reaction mechanism that is different from other N-nitrosation reactions. rsc.org The study of such kinetic and isotopic effects provides a deeper understanding of the reaction coordinates and the nature of the transition states in the chemical transformations of indole derivatives.

Theoretical and Computational Investigations of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Indole Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures, energies, and reaction pathways. For 2-phenyl-1-(prop-2-yn-1-yl)-1H-indole, DFT studies would be instrumental in exploring potential intramolecular reactions, particularly those involving the reactive propargyl group.

In the absence of a metal catalyst, thermal cyclization is another possibility. DFT studies can predict the feasibility of such reactions by calculating the activation energy for the intramolecular cyclization of the propargyl group onto the indole (B1671886) or phenyl ring. These calculations would involve locating the transition state for the cyclization and determining its energy relative to the ground state of the reactant.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the intramolecular cyclization of a related N-propargyl indole derivative.

| Parameter | Value (kcal/mol) | Description |

| ΔE | -25.8 | Overall reaction energy |

| ΔG | -24.5 | Gibbs free energy of reaction |

| Ea (TS1) | 35.2 | Activation energy for the initial cyclization step |

| Ea (TS2) | 15.7 | Activation energy for a subsequent rearrangement step |

| Note: This data is illustrative and based on typical values for similar cyclization reactions. |

Computational Modeling of Electronic Structure and Reactivity

Computational modeling provides crucial insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, understanding the electronic structure involves analyzing the distribution of electrons, the energies of molecular orbitals, and the molecule's response to an electric field.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to investigate the electronic properties of indole derivatives. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The following interactive data table summarizes typical electronic properties that could be calculated for this compound and its parent scaffolds, based on findings for related molecules. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1H-Indole | -5.68 | -0.25 | 5.43 |

| 2-phenyl-1H-indole | -5.52 | -0.89 | 4.63 |

| 1-(prop-2-yn-1-yl)-1H-indole | -5.61 | -0.41 | 5.20 |

| This compound | -5.48 | -1.02 | 4.46 |

| Note: These values are representative and would need to be specifically calculated for the target molecule. |

Advanced Computational Methods for Reaction Route Mapping (e.g., Artificial Force Induced Reaction (AFIR))

Beyond studying predefined reaction pathways, advanced computational methods can be employed to explore the entire potential energy surface of a reaction and discover novel reaction routes. The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for searching reaction paths without prior knowledge of the products. nih.govelsevierpure.commext.go.jp

The AFIR method works by applying an "artificial force" between two molecular fragments to induce a chemical reaction. mext.go.jp By systematically applying this force to different pairs of atoms or fragments within a molecule, it is possible to map out a comprehensive network of reaction pathways, including intermediates and transition states. elsevierpure.com For intramolecular reactions, the single-component AFIR (SC-AFIR) method can be utilized by defining fragments within the same molecule. nih.gov

In the context of this compound, the AFIR method could be used to explore all possible intramolecular reactions. For example, it could systematically investigate the interactions between the alkyne group and various positions on the indole and phenyl rings, potentially uncovering novel cyclization or rearrangement pathways that might not be intuitively obvious. This approach is particularly valuable for complex systems where multiple reaction channels may compete. elsevierpure.com

The application of AFIR to organometallic reactions has demonstrated its ability to elucidate complex catalytic cycles and explain selectivity. researchgate.net While specific AFIR studies on this compound are not available, the method's success in a wide range of chemical systems suggests it would be a highly effective tool for mapping the reactivity of this molecule.

Synthetic Applications and Derivatives of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Indole

Building Block for Complex Heterocyclic Architectures

The unique arrangement of the indole (B1671886) nucleus and the propargyl moiety in 2-phenyl-1-(prop-2-yn-1-yl)-1H-indole facilitates the construction of intricate heterocyclic systems. The terminal alkyne serves as a versatile handle for intramolecular cyclizations, while the indole ring can act as a nucleophile or participate in dearomatization reactions.

Spirocyclic Indolenines and Related Polycycles

The synthesis of spirocyclic indolenines, a core motif in many natural alkaloids, can be achieved through the dearomative cyclization of indole derivatives. For N-propargyl indoles like this compound, this transformation is often mediated by transition metal catalysts, particularly gold(I) complexes.

Gold catalysts activate the alkyne, making it susceptible to intramolecular attack by the nucleophilic C3 position of the indole ring. This process, known as hydroarylation, can lead to the formation of a spirocyclic indolenine. The reaction proceeds through a dearomatization of the indole core to generate a spiro-fused system bearing an all-carbon quaternary center at the C3 position. nih.govnih.gov Theoretical studies on related systems have shown that gold-catalyzed cyclization of N-propargylanilines is a step-economic method for constructing three-dimensional indolines. nih.gov

Furthermore, visible-light-induced spirocyclizative hydroarylation has been described for 2-phenyl indoles, showcasing a metal-free approach to dearomatization and the formation of complex spirocycles. researchgate.net These methods provide access to the spiro[indole-pyrrolidine] scaffold, a privileged structure in medicinal chemistry. mdpi.comnih.govresearchgate.net

Table 1: Representative Methods for Spirocyclic Indolenine Synthesis

| Method | Catalyst/Conditions | Key Transformation | Reference |

|---|---|---|---|

| Gold-Catalyzed Dearomative Cyclization | Gold(I) Catalyst | Intramolecular hydroarylation of the alkyne. | nih.gov |

| Visible-Light-Induced Hydroarylation | Photocatalyst-free, visible light | Reductive dearomatization of the indole ring. | researchgate.net |

| N-Heterocyclic Carbene Catalysis | NHC catalyst, oxidant | Intramolecular Friedel–Crafts alkylation. | researchgate.net |

1,2,3-Triazole-Linked Indole Hybrids

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for covalently linking the indole scaffold to other molecules via a stable 1,2,3-triazole ring.

The process involves reacting this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. This reaction exclusively yields the 1,4-disubstituted triazole isomer, which acts as a robust linker to create hybrid molecules with potential applications in medicinal chemistry and materials science. This methodology has been successfully applied to similar 2-aryl-1-(prop-2-ynyl)-1H-indole structures to produce novel hybrids in high yields.

Table 2: Synthesis of 1,2,3-Triazole-Linked Indole Hybrids via CuAAC

| Starting Indole | Azide (B81097) Partner | Catalyst System | Yield |

|---|---|---|---|

| 2-Aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | Aryl Azides | Cu(OAc)₂, Sodium Ascorbate | 63-92% |

Fused Pyrazinoindoles and Pyrroloquinoxalines

The N-propargyl group is a key synthon for constructing fused heterocyclic systems onto the indole core. Catalyst-controlled divergent cycloisomerizations of N-propargyl indoles allow for the selective synthesis of different fused architectures. For instance, gold and platinum catalysts can direct the intramolecular cyclization of the alkyne onto different positions of the indole nucleus.

One powerful application is the gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines from appropriately substituted N-propargyl indoles. This reaction proceeds via an intramolecular hydroamination, where a strategically placed amino group on the indole ring attacks the gold-activated alkyne, leading to a highly selective 6-exo-dig cyclization. Similarly, catalyst systems like BrettPhosAuNTf₂ and PtCl₄ can be used to divergently synthesize libraries of 9H-pyrrolo[1,2-a]indoles and 4H-pyrrolo[3,2,1-ij]quinolines from the same N-propargyl indole precursors. These reactions highlight the ability to control reaction pathways to access distinct polycyclic indole frameworks.

Table 3: Catalyst-Controlled Synthesis of Fused Indole Systems

| Target Heterocycle | Catalyst | Reaction Type | Key Feature |

|---|---|---|---|

| 9H-Pyrrolo[1,2-a]indoles | BrettPhosAuNTf₂ | Cycloisomerization | Divergent synthesis controlled by catalyst choice. |

| 4H-Pyrrolo[3,2,1-ij]quinolines | PtCl₄ | Cycloisomerization | Divergent synthesis controlled by catalyst choice. |

| 3H-Pyrrolo-[1,2,3-de]quinoxalines | PPh₃AuCl/AgOTf | Intramolecular Hydroamination | Selective 6-exo-dig cyclization. |

Indolo-Thiopyrane Thiones and Other Annulated Systems

The construction of sulfur-containing heterocycles fused to the indole ring, such as indolo-thiopyranes, represents an important synthetic goal due to the biological relevance of these scaffolds. While direct synthesis of indolo-thiopyrane thiones from this compound is not widely documented, related strategies point to feasible pathways.

One potential approach involves the reaction with thionating agents like Lawesson's reagent. Lawesson's reagent is known to convert carbonyls to thiocarbonyls and can facilitate unusual heterocyclic atom exchange reactions, potentially enabling the construction of a thiopyran ring. nih.govresearchgate.netrsc.org Another strategy is the cycloaddition with sulfur-containing reagents. For example, the reaction of lithium indole-2,3-dienolates (generated from 3-acylindoles) with carbon disulfide (CS₂) has been shown to produce thiopyrano[4,3-b]indole-3(5H)-thiones. nih.gov Although this requires prior modification of the indole core, it demonstrates a viable route to the desired fused system. Reviews on the synthesis of thiopyran-fused heterocycles often highlight the use of precursors like indoline-2-thione (B1305242) for building thiopyrano[2,3-b]indoles. researchgate.netrsc.org

Precursor for Functionalized Indole Derivatives

Beyond serving as a template for fused rings, the this compound scaffold is a platform for further functionalization. The N-propargyl group, in particular, can be modified or used in concert with other substituents to generate a wide array of indole derivatives.

Synthesis of Indole-2-carbonitriles

While the title compound features a phenyl group at the C2 position, the N-propargyl indole framework is also central to the synthesis of other important derivatives, such as those bearing a carbonitrile group at C2. The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile is readily achieved by the N-alkylation of 1H-indole-2-carbonitrile with propargyl bromide in the presence of a base like sodium hydride (NaH). nih.gov

Once formed, this N-propargylated indole-2-carbonitrile becomes a valuable intermediate for further elaboration. The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with various aryl iodides. This reaction extends the alkyne chain, producing 1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives in moderate to good yields. nih.gov This demonstrates how the propargyl group acts as a synthetic handle for introducing molecular diversity.

Table 4: Sonogashira Coupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile

| Aryl Iodide Partner | Catalyst System | Yield |

|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 90% |

| 1-Iodo-4-methylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 70% |

| 1-Chloro-4-iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 85% |

| 1-Iodo-2-nitrobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 80% |

Derivatives via Terminal Alkyne Homocoupling

The terminal alkyne functionality of this compound serves as a versatile handle for the synthesis of dimeric structures through oxidative homocoupling reactions. This process, commonly known as Glaser coupling or Hay coupling, involves the joining of two terminal alkyne units to form a symmetrical 1,3-diyne linkage. organic-chemistry.orgrsc.org These reactions are typically mediated by a copper catalyst in the presence of an oxidant. rsc.org The resulting derivatives, featuring two 2-phenyl-1H-indole moieties connected by a hexa-2,4-diyne bridge, are of significant interest for their potential applications in materials science and medicinal chemistry due to their extended conjugation and rigid, linear structure.

The general transformation for the homocoupling of this compound leads to the formation of 1,6-bis(2-phenyl-1H-indol-1-yl)hexa-2,4-diyne. This dimerization effectively doubles the molecular weight and introduces a novel conjugated system linking the two indole rings.

While specific research detailing the homocoupling of this compound is not extensively documented in publicly available literature, the reaction feasibility and conditions can be inferred from analogous transformations. For instance, the copper-catalyzed homocoupling of a structurally similar O-propargyl-2-styrylchromone has been reported to proceed with excellent efficiency. mdpi.comresearchgate.net In this analogous study, the dimeric compound was synthesized in high yield, demonstrating the robustness of this synthetic strategy for molecules containing a terminal alkyne. mdpi.comresearchgate.net

The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI), and a co-catalyst or oxidant, like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comresearchgate.net The mixture is heated to facilitate the coupling process. The resulting dimeric product can often be isolated in high purity after simple workup procedures. mdpi.comresearchgate.net

The table below presents detailed research findings for the analogous copper-catalyzed homocoupling of O-propargyl-2-styrylchromone, which serves as a representative example of the synthetic utility of this reaction.

This methodology highlights a powerful approach for the derivatization of terminal alkynes like this compound, enabling the construction of complex, symmetrical molecules with potentially novel properties. The high efficiency and operational simplicity of copper-catalyzed homocoupling reactions make them a valuable tool in synthetic organic chemistry.

Q & A

Q. What are reliable synthetic routes for 2-phenyl-1-(prop-2-yn-1-yl)-1H-indole?

- Methodological Answer : The compound can be synthesized via two primary routes:

- N-Alkylation : React 1H-indole with 3-bromopropyne in DMSO using NaH as a base, achieving ~87% yield (as demonstrated for the analogous 1-(prop-2-yn-1-yl)-1H-indole synthesis) .

- Transition-Metal Catalysis : Use Pd- or Rh-mediated methodologies to introduce the 2-phenyl group. These methods often involve electrophilic substitution or cross-coupling reactions starting from simple indole precursors .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation typically involves:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles (e.g., as used for related indole derivatives in crystallography studies) .

- Spectroscopy : H/C NMR to verify substituent positions, and HRMS for molecular ion validation .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., HCT-116 colon cancer cells) using MTT or similar assays, as done for structurally related 2-phenylindole derivatives showing nanomolar activity .

- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains, following protocols for analogous imidazole-indole hybrids .

Advanced Research Questions

Q. How can regioselectivity be optimized during the propargylation of the indole nitrogen?

- Methodological Answer :

- Base and Solvent Selection : Use NaH in DMSO to minimize side reactions, as demonstrated in N-alkylation studies .

- Catalyst Tuning : Explore copper(I) or palladium catalysts to enhance selectivity for the 1-position, avoiding competing reactions at the indole’s 3-position .

Q. What strategies mitigate undesired side reactions of the terminal alkyne group during functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily mask the alkyne using silyl groups (e.g., TMS-protected alkynes) to prevent oxidative coupling or polymerization .

- Reaction Conditions : Employ mild, anaerobic conditions to suppress radical-mediated side reactions, as observed in ATRP initiator studies .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the phenyl group (e.g., electron-withdrawing/donating substituents) and propargyl chain length.

- Biological Testing : Correlate structural changes with activity using dose-response assays, as exemplified in cytotoxic indole derivatives .

Q. How to resolve conflicting spectral data for this compound in polar solvents?

- Methodological Answer :

- Multi-Technique Validation : Combine H NMR (in CDCl₃ and DMSO-d₆), IR (to detect hydrogen bonding), and computational modeling (DFT) to address solvent-induced shifts .

- Dynamic NMR Studies : Probe rotational barriers or tautomeric equilibria that may cause signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.